N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that features a bipyridine moiety linked to an isopropoxybenzamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction of the bipyridine unit can lead to the formation of dihydrobipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bipyridine moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and can be carried out under mild conditions.
Major Products Formed
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various effects, such as changes in redox potential and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, often used in the formation of metal complexes.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: Another nitrogen-containing ligand with similar applications in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide is unique due to the presence of both the bipyridine and benzamide moieties, which provide a combination of coordination and functional properties. This dual functionality makes it a versatile compound for various applications in chemistry and materials science .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(2)26-19-5-3-18(4-6-19)21(25)24-14-16-7-12-23-20(13-16)17-8-10-22-11-9-17/h3-13,15H,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKKZQFIPYZQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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